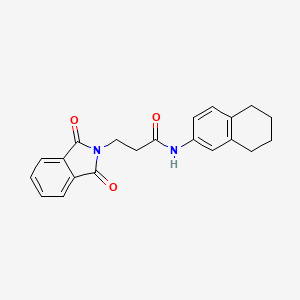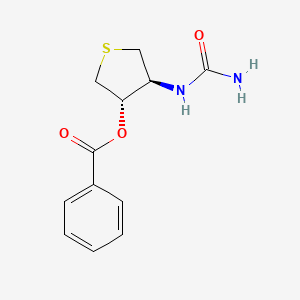![molecular formula C18H12ClFN2OS B11473213 7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473213.png)
7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a heterocyclic compound that features both thiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.
Formation of the Pyridine Ring: This step might involve the condensation of the thiazole intermediate with a suitable aldehyde or ketone.
Final Cyclization: The final step would involve the cyclization of the intermediate to form the fused thiazolo[4,5-b]pyridine structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Material Science:
Biology and Medicine
Pharmacology: Potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemistry: Studying its interactions with biological macromolecules.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In a pharmacological context, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other critical proteins in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds with similar fused ring structures.
Phenyl-substituted Heterocycles: Compounds with phenyl groups attached to heterocyclic cores.
Uniqueness
The unique combination of chloro and fluoro substituents on the phenyl rings, along with the fused thiazolo[4,5-b]pyridine core, might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H12ClFN2OS |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H12ClFN2OS/c19-12-3-1-2-11(8-12)14-9-15(23)21-17-16(22-24-18(14)17)10-4-6-13(20)7-5-10/h1-8,14H,9H2,(H,21,23) |
InChI Key |
WLOOHWGUECWPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C3=CC=C(C=C3)F)NC1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-fluorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11473131.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11473138.png)
![3-[(4-Methylphenyl)carbonyl]-2-(4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11473145.png)
![4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473147.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11473157.png)
![3-(3-Fluorophenyl)-7-(4-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11473159.png)
![8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11473163.png)
![4-(3,4-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473169.png)
![ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11473177.png)
![1-(3-Chlorophenyl)-3-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11473185.png)
![2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B11473196.png)

![(2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11473205.png)
